4-Aminobicyclo[2.2.2]octane-1-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-aminobicyclo[2.2.2]octane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c10-7(12)8-1-4-9(11,5-2-8)6-3-8/h1-6,11H2,(H2,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLLIOQALNAHNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)C(=O)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 4 Aminobicyclo 2.2.2 Octane 1 Carboxamide and Its Precursors
Construction of the Bicyclo[2.2.2]octane Core Structure
The synthesis of the bicyclo[2.2.2]octane framework, the essential skeleton of 4-Aminobicyclo[2.2.2]octane-1-carboxamide, is a testament to the ingenuity of synthetic organic chemistry. Key strategies employed for its construction include the Diels-Alder reaction, various cyclization approaches, and efficient one-pot tandem reactions. These methods provide access to substituted bicyclo[2.2.2]octanones, which are versatile intermediates for further functionalization.
Diels-Alder Cycloaddition Reactions in Core Formation
The Diels-Alder reaction, a [4+2] cycloaddition, stands as a cornerstone for the synthesis of the bicyclo[2.2.2]octane core. nih.govrsc.org This powerful reaction constructs the sterically congested bicyclic system with a high degree of efficiency and stereochemical control. researchgate.net The reaction typically involves a substituted 1,3-cyclohexadiene (B119728) as the diene component and a suitable dienophile. The versatility of this approach allows for the introduction of various substituents onto the bicyclic framework, which can be crucial for the synthesis of complex target molecules. nih.govrsc.org For instance, the reaction between a diene and a dienophile like methacrolein (B123484) can establish the core structure, which can then be further elaborated. nih.gov The intramolecular variant of the Diels-Alder reaction (IMDA) is also a significant strategy, where the diene and dienophile are tethered within the same molecule, leading to the formation of bridged-ring systems. researchgate.netjst.go.jp
A defining feature of the Diels-Alder reaction in this context is its high degree of predictability in terms of regiochemistry and stereochemistry. jst.go.jp When conducted under kinetic control, especially with the aid of Lewis acid catalysis, the reaction typically favors the formation of the endo isomer due to secondary orbital overlap. nih.govcdnsciencepub.com The facial selectivity can often be controlled by existing substituents on the diene, which can direct the approach of the dienophile from the less sterically hindered face. nih.gov
Lewis acids play a crucial role in accelerating these reactions and enhancing their selectivity. nih.gov However, in substrates containing functionalities like amides, stoichiometric amounts of the Lewis acid may be required. nih.gov The choice of dienophile and reaction conditions, including the use of high pressure, can significantly influence the yield and selectivity of the cycloaddition. researchgate.net For example, the Lewis acid-mediated union of 2,6-dimethylbenzoquinone (B1208291) and acetoxy-1,3-butadiene yields a bicyclic product as a single regio- and diastereoisomer. nih.gov
Table 1: Examples of Diels-Alder Reactions in Bicyclo[2.2.2]octane Synthesis
| Diene | Dienophile | Catalyst/Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|---|
| 2,6-dimethylbenzoquinone | 1-acetoxy-1,3-butadiene | BF₃·Et₂O, Toluene, 0 °C | Bicyclic enone | Single regio- and diastereoisomer | nih.gov |
| 5-substituted 1,3-cyclohexadiene | Methacrolein | Ytterbium trichloride | Bicyclo[2.2.2]octane aldehyde | Favors 1,4-regioisomers | nih.gov |
| 1,3-Cyclohexadiene | Various electron-deficient dienophiles | Yb(OTf)₃·2H₂O, High Pressure | endo-Bicyclo[2.2.2]oct-2-enes | Moderate to excellent | researchgate.net |
1,3-Cyclohexadiene and its derivatives are fundamental dienes for the construction of the bicyclo[2.2.2]octane system via the Diels-Alder reaction. researchgate.netnih.gov The reaction of 1,3-cyclohexadiene with various dienophiles, often activated by electron-withdrawing groups, proceeds to form the bicyclo[2.2.2]oct-5-ene skeleton. nih.govcdnsciencepub.com The inherent structure of the cyclic diene facilitates the cycloaddition. nih.gov The use of substituted cyclohexadienes allows for the introduction of functionality at specific positions on the resulting bicyclic core, which is essential for the synthesis of target molecules like the precursors to this compound. nih.gov
Cyclization Approaches for Bicyclo[2.2.2]octane Framework Establishment
Beyond cycloaddition, various cyclization strategies have been developed to construct the bicyclo[2.2.2]octane framework. These methods often provide alternative pathways to the core structure, sometimes with unique stereochemical outcomes.
One notable method is the intramolecular SN2′ cyclization, which has been successfully applied to the synthesis of the related bicyclo[2.2.2]diazaoctane core. nih.gov This strategy involves the displacement of an allylic leaving group by an intramolecular nucleophile to form the bicyclic system. The stereoselectivity of this cyclization can be highly dependent on the reaction conditions, such as the choice of base and solvent. nih.gov
Radical cyclizations also offer a powerful route. For instance, a thiol-mediated acyl radical cyclization has been used to construct the isotwistane skeleton from a bicyclo[2.2.2]octenol precursor. nih.gov Other innovative approaches include a trimethylenemethane [3+2]-cycloaddition followed by a radical cyclization. nih.gov More recently, tandem Prins cyclization/cycloetherification sequences have been employed to assemble the highly functionalized bicyclo[2.2.2]octane moiety as part of a total synthesis. nih.gov Reductive cyclization of terminal dibromides of bicyclo[2.2.2]oct-2-ene-2,3-diyl oligomers has also been reported as a key step in forming annelated bicyclic systems. iupac.org
One-Pot Reaction Strategies for Substituted Bicyclo[2.2.2]octanones
One-pot syntheses provide an efficient and atom-economical route to substituted bicyclo[2.2.2]octanones by combining multiple reaction steps into a single operation, thereby avoiding the isolation of intermediates. ucla.edursc.org
A notable example is a tandem intermolecular Michael addition-intramolecular aldol (B89426) condensation process, also referred to as a bridged Robinson annulation. ucla.edu In this reaction, a ketone reacts with a cyclic enone in the presence of a strong acid, such as triflic acid, to afford the bicyclo[2.2.2]oct-5-en-2-one product in good yields. ucla.edu This process can be conducted using either conventional heating or microwave irradiation. ucla.edu Similarly, benzylidene acetone (B3395972) can react with thiocyanates derived from secondary amines in a one-pot reaction to yield 4-aminobicyclo[2.2.2]octan-2-ones. mdpi.com
Another sophisticated one-pot approach involves a domino Michael/Michael reaction mediated by a diphenylprolinol silyl (B83357) ether catalyst. This method allows for the synthesis of bicyclo[2.2.2]octanone derivatives with a quaternary bridgehead carbon in a nearly optically pure form and with excellent diastereoselectivity. researchgate.net
Table 2: One-Pot Syntheses of Bicyclo[2.2.2]octanone Derivatives
| Reactants | Catalyst/Reagents | Reaction Type | Product | Reference |
|---|---|---|---|---|
| Ketone + Cyclic enone | Triflic acid | Tandem Michael addition/aldol condensation | Bicyclo[2.2.2]oct-5-en-2-one | ucla.edu |
| Benzylidene acetone + Dialkylammonium thiocyanates | - | Multi-component reaction | 4-Aminobicyclo[2.2.2]octan-2-one | mdpi.com |
| α,β-Unsaturated aldehyde + Substituted cyclohex-2-en-1-one | Diphenylprolinol silyl ether | Domino Michael/Michael reaction | Bicyclo[2.2.2]octanone with quaternary bridgehead | researchgate.net |
| DiMeOIN + 2-Cyclohexen-1-one | Molecular iodine | Coupling cyclization | Indole-fused bicyclo[2.2.2]octanone | rsc.org |
Understanding the reaction mechanisms and identifying key intermediates are crucial for optimizing one-pot syntheses. For the bridged Robinson annulation, a proposed mechanism involves the initial acid-catalyzed Michael addition of the ketone to the cyclic enone to form a 1,5-diketone intermediate. This intermediate then undergoes an intramolecular aldol condensation to form the bicyclic enone product. ucla.edu The intermediate 1,5-diketone can also be prepared separately and then cyclized under the reaction conditions to give the final product. ucla.edu
In the one-pot synthesis of 4-aminobicyclo[2.2.2]octan-2-ones from benzylidene acetone, investigations using GC-MS have been conducted to identify possible intermediates in the reaction mixture. mdpi.com Cyclic diketones and enamines have been identified as potential intermediates. When a synthesized cyclic diketone intermediate was used as the starting material, it successfully converted to the final bicyclic product, confirming its role in the reaction pathway, although it may not be the main route. mdpi.com
Introduction and Functionalization of the Amino Moiety at Position 4
Derivatization from Carboxylic Acid Precursors (e.g., Hoffman Degradation)
A classic and effective method for introducing an amino group from a carboxylic acid derivative is the Hofmann degradation of a primary amide. This reaction proceeds by treating a carboxamide with bromine or a source of hypobromite (B1234621) in the presence of a base, leading to a rearranged amine with one fewer carbon atom.
This strategy has been successfully applied to the bicyclo[2.2.2]octane system. For instance, 4-aminobicyclo[2.2.2]octane-1-carboxylic acid can be synthesized from a precursor, ethyl 4-carboxamidobicyclo[2.2.2]octane-1-carboxylate. sci-hub.st The carboxamide is treated with bromine and sodium ethoxide in ethanol, which induces the Hofmann rearrangement to yield a urethane (B1682113) intermediate. Subsequent hydrolysis of this urethane under acidic conditions affords the desired 4-amino-substituted bicyclo[2.2.2]octane-1-carboxylic acid. sci-hub.st
A similar approach utilizing a hypochlorite-mediated Hofmann degradation has been used to selectively prepare di-endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid from the corresponding carboxamide, which itself is derived from the ammonolysis of an anhydride. mdpi.comnih.gov This demonstrates the utility of the Hofmann degradation in accessing amino-substituted bicyclic compounds.
Table 1: Hofmann Degradation for Aminobicyclo[2.2.2]octane Synthesis
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| Ethyl 4-carboxamidobicyclo[2.2.2]octane-1-carboxylate | 1. Br₂, NaOEt/EtOH2. H₃O⁺ | 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid | sci-hub.st |
Strategies for Amine Protection and Deprotection (e.g., Boc-protection)
Given the reactivity of the amino group, its protection is a common and often necessary step in multi-step syntheses involving this compound or its precursors. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under mild acidic conditions.
The Boc group can be introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). This protection strategy has been documented for various aminobicyclo[2.2.2]octane derivatives. mdpi.comnih.govresearchgate.net For example, N-Boc-endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid is a key intermediate in the synthesis of more complex functionalized bicyclic systems. nih.gov
Deprotection of the Boc-amine is typically achieved using acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. smolecule.com This cleanly regenerates the free amine, allowing for further chemical transformations at that site.
Table 2: Boc-Protection and Deprotection of Aminobicyclo[2.2.2]octane Derivatives
| Process | Substrate | Reagents/Conditions | Product | Reference |
|---|---|---|---|---|
| Protection | endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid | Di-tert-butyl dicarbonate (Boc₂O) | N-Boc-endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid | mdpi.com |
Stereoselective Introduction of Amino Groups
Controlling the stereochemistry during the introduction of the amino group is crucial, particularly when synthesizing chiral molecules for biological applications. Diastereoselective and enantioselective methods are employed to achieve high stereochemical purity.
The Diels-Alder reaction is a powerful tool for constructing the bicyclo[2.2.2]octane skeleton with defined stereochemistry. By using chiral dienophiles, it is possible to achieve high diastereoselectivity. For instance, the cycloaddition of 1,3-cyclohexadiene to a chiral β-nitroacrylate acts as a key step in the synthesis of enantiopure trans-N-Boc-3-aminobicyclo[2.2.2]octane-2-carboxylic acids. nih.govresearchgate.net The nitro group in the resulting cycloadduct can then be reduced to the desired amino group, thus establishing the stereocenter.
Chemical Modifications of the Carboxamide Functionality at Position 1
The carboxamide group at the C1 bridgehead position is a key functional handle that can be synthesized from other carboxylic acid derivatives or can itself undergo further chemical transformations.
Synthesis from Carboxylic Acid Derivatives (e.g., Methyl Esters)
The most direct method for the synthesis of the C1 carboxamide is through the activation of the corresponding carboxylic acid followed by reaction with ammonia (B1221849). A common procedure involves converting the C1-carboxylic acid into a more reactive derivative, such as an acid chloride or a mixed anhydride.
For example, ethyl 4-carboxamidobicyclo[2.2.2]octane-1-carboxylate was prepared in high yield from the corresponding mono-acid mono-ester. sci-hub.st The carboxylic acid was first treated with triethylamine (B128534) and ethyl chloroformate at low temperature to form a mixed anhydride, which was then reacted in situ with anhydrous ammonia to yield the desired carboxamide. sci-hub.st This method proved more efficient than routes involving the acid chloride. sci-hub.st Similarly, the target compound, this compound, can be envisioned to be synthesized from its corresponding methyl or ethyl ester by direct aminolysis with ammonia, although this often requires high temperatures and pressures. A more common laboratory-scale synthesis would proceed via the carboxylic acid.
Table 3: Synthesis of Bicyclo[2.2.2]octane-1-carboxamides
| Precursor | Reagents | Product | Yield | Reference |
|---|
Nucleophilic Acyl Substitution Reactions involving the Carboxamide
For this compound, the primary nucleophilic acyl substitution reaction of interest would be its hydrolysis back to the parent carboxylic acid. This can be achieved by heating with aqueous acid or base. Under acidic conditions, the amine leaving group would be protonated, making it a better leaving group (NH₃). Under basic conditions, a hydroxide (B78521) ion attacks the carbonyl, and the leaving amide anion is subsequently protonated by the solvent.
While amides are generally unreactive, they can be converted to other functional groups. For example, dehydration of the primary carboxamide group using reagents like phosphorus oxychloride can yield a nitrile (cyano group). sci-hub.st This was demonstrated in the synthesis of ethyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate from the corresponding carboxamide. sci-hub.st
Hydrolysis and Esterification Interconversions
The interconversion between the carboxamide, carboxylic acid, and ester functionalities at the C1 position of the 4-aminobicyclo[2.2.2]octane scaffold is a fundamental aspect of its synthetic chemistry. These transformations allow for the protection of the carboxyl group, the formation of various derivatives, and the synthesis of the parent amino acid.
Hydrolysis: The hydrolysis of this compound and its related ester derivatives to the corresponding carboxylic acid is typically achieved under acidic or basic conditions. For instance, the hydrolysis of a precursor urethane, ethyl 4-N-carbethoxyaminobicyclo[2.2.2]octane-1-carboxylate, with concentrated hydrochloric acid yields 4-aminobicyclo[2.2.2]octane-1-carboxylic acid hydrochloride. sci-hub.st Similarly, various enantiomerically pure esters of 3-aminobicyclo[2.2.2]octane-2-carboxylic acid derivatives have been successfully hydrolyzed to their respective carboxylic acids using microwave irradiation in water, a method that often leads to high yields and short reaction times. mdpi.com The general conditions for these transformations are summarized in the table below.
| Starting Material | Reagents and Conditions | Product | Reference |
| Ethyl 4-N-carbethoxyaminobicyclo[2.2.2]octane-1-carboxylate | Concentrated HCl, reflux | 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid hydrochloride | sci-hub.st |
| Ethyl 2,3-diendo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate | H2O, Microwave, 150 °C, 1 h | 2,3-Diendo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid | mdpi.com |
| Ethyl trans-3-aminobicyclo[2.2.2]octane-2-carboxylate | H2O, Microwave, 100 °C | trans-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid | mdpi.com |
Esterification: The esterification of 4-aminobicyclo[2.2.2]octane-1-carboxylic acid is a common strategy to protect the carboxylic acid functionality or to synthesize ester derivatives for further reactions. A widely used method for the esterification of related bicyclic amino acids, such as di-endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid, involves treatment with an alcohol, like ethanol, in the presence of thionyl chloride (SOCl₂). mdpi.comnih.gov This method is effective for converting the amino acid into its corresponding ethyl ester. mdpi.comnih.gov
Stereochemical Control and Isolation of Enantiopure Derivatives
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of synthetic routes that allow for the control and isolation of enantiopure derivatives of this compound is of significant importance.
The rigid structure of the bicyclo[2.2.2]octane core allows for effective stereochemical control during synthesis. Diastereoselective and enantioselective routes often employ chiral auxiliaries or catalysts to induce facial selectivity in key bond-forming reactions.
A prominent strategy for establishing stereocenters on the bicyclo[2.2.2]octane framework is the Diels-Alder reaction. For example, a diastereoselective Diels-Alder reaction between 1,3-cyclohexadiene and a chiral β-nitroacrylate derived from (R)- or (S)-4-(3-hydroxy-4,4-dimethyl-2-oxopyrrolidin-1-yl) benzoic acid has been utilized to produce enantiopure trans-N-Boc-3-aminobicyclo[2.2.2]octane-2-carboxylic acids. researchgate.net The chiral auxiliary directs the approach of the diene, leading to the preferential formation of one diastereomer. Subsequent transformations of the major cycloadducts yield the enantiomerically pure target compounds. researchgate.net
Another approach to obtaining enantiopure derivatives involves the resolution of a racemic mixture. For instance, racemic ethyl 2,3-diendo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate has been successfully resolved using O,O'-dibenzoyltartaric acid via diastereomeric salt formation. mdpi.comnih.gov The separated diastereomeric salts can then be converted to the corresponding enantiopure esters and subsequently hydrolyzed to the enantiopure carboxylic acids. mdpi.comnih.gov
The determination of the structure and relative configuration of this compound and its derivatives relies heavily on spectroscopic techniques, particularly Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.
IR Spectroscopy: IR spectroscopy is a valuable tool for identifying the key functional groups present in the molecule. The characteristic vibrational frequencies of the amide and amino groups can confirm the successful synthesis of the target compound. For instance, in related bicyclic amino acid derivatives, the carbonyl group (C=O) of the carboxylic acid or ester typically shows a strong absorption band in the region of 1700-1750 cm⁻¹, while the N-H stretching vibrations of the amino group appear in the range of 3200-3500 cm⁻¹.
NMR Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the stereochemical relationships between different protons. The chemical shifts (δ) and coupling constants (J) are particularly informative for assigning the relative configuration of substituents on the bicyclic ring.
For example, the relative configurations of synthesized aminobicyclo[2.2.2]octane derivatives have been determined based on the ³J(H,H) coupling constants. nih.gov The magnitude of these coupling constants, which is dependent on the dihedral angle between the coupled protons as described by the Karplus equation, allows for the differentiation between cis and trans isomers.
The following table summarizes typical ¹H NMR spectral data for a closely related compound, 4-aminobicyclo[2.2.2]octane-1-carboxylic acid methyl ester.
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| OCH₃ | 3.65 | s | - |
| CH₂ (adjacent to N) | 1.8-1.9 | m | - |
| CH₂ (adjacent to C=O) | 1.7-1.8 | m | - |
| Bridgehead CH | Not specified | - | - |
| NH₂ | Not specified | br s | - |
Data is for the methyl ester derivative and serves as an illustrative example. chemicalbook.com
The ¹³C NMR spectrum provides complementary information, with the carbonyl carbon of the ester appearing around 175 ppm and the carbons of the bicyclic framework resonating in the aliphatic region. The specific chemical shifts of the bridgehead carbons and the methylene (B1212753) carbons can further aid in the structural confirmation.
Structure Activity Relationship Sar and Structural Insights
Conformational Rigidity and Reduced Conformational Freedom of the Bicyclo[2.2.2]octane Scaffold
The bicyclo[2.2.2]octane framework is characterized by its exceptional conformational rigidity. This cage-like structure, composed of three fused six-membered rings, locks the bridgehead carbons (C1 and C4) into fixed positions, thereby drastically reducing the molecule's conformational freedom compared to more flexible acyclic or monocyclic systems. This inherent rigidity is a key feature in the design of biologically active molecules as it minimizes the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.
The rigid nature of the BCO scaffold ensures that the substituents at the 1- and 4-positions are held in a specific and predictable spatial orientation. The distance between these bridgehead atoms is fixed, which is a crucial parameter in designing molecules to fit precisely into receptor binding pockets or enzyme active sites. For instance, the fixed distance between the amino group at C4 and the carboxamide group at C1 in 4-Aminobicyclo[2.2.2]octane-1-carboxamide dictates how the molecule can present these key pharmacophoric features to a biological target. This pre-organization of functional groups is a significant advantage in drug design, as it reduces the need for the molecule to adopt a specific, and potentially energetically unfavorable, conformation upon binding.
Impact of Substituent Position and Nature on Molecular Interactions
The biological activity of bicyclo[2.2.2]octane derivatives is highly dependent on the nature and position of the substituents on the scaffold. The placement of functional groups at the bridgehead positions (1 and 4) or on the ethylene (B1197577) bridges allows for a systematic exploration of the chemical space around the rigid core.
The amino group, particularly at the 4-position, is a critical determinant of the biological activity in many bicyclo[2.2.2]octane derivatives. Studies on various 4-aminobicyclo[2.2.2]octane analogs have demonstrated that the nature of the amino substituent significantly influences their pharmacological profile. For example, in a series of 2-substituted 4-dialkylaminobicyclo[2.2.2]octane derivatives, the type of dialkylamino group at the 4-position was shown to affect their antimalarial and antitrypanosomal activities. nih.gov
While specific studies on the 4-amino group of this compound are limited, research on related compounds, such as dihydroxylated derivatives of 4-aminobicyclo[2.2.2]octane-1-carboxylic acid, has highlighted their potential as scaffolds for antiviral agents. mdpi.com This suggests that the 4-amino group is a key feature for biological interactions, likely participating in hydrogen bonding or ionic interactions with target macromolecules.
The carboxamide group at the bridgehead position (C1) is another key functional group that can be modified to tune the biological activity and physicochemical properties of the molecule. In a study focused on inhibitors of the MDM2-p53 interaction, a bicyclo[2.2.2]octane-1-carboxylic acid moiety was used as a superior and stable bioisostere for a benzoic acid group. baranlab.org This led to the discovery of a potent and orally active MDM2 inhibitor. acs.orgnih.gov
Analysis of Bioisosteric Replacements involving the Bicyclo[2.2.2]octane Core
The rigid, three-dimensional structure of the bicyclo[2.2.2]octane scaffold makes it an excellent bioisostere for other chemical groups, most notably the para-substituted phenyl ring. nih.gov Bioisosteric replacement is a strategy in drug design where a part of a molecule is replaced by another with similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile.
The distance between the 1- and 4-positions of the bicyclo[2.2.2]octane core is comparable to the distance between the para-positions of a phenyl ring. This geometric similarity allows the BCO scaffold to mimic the spatial arrangement of substituents on an aromatic ring while introducing a more three-dimensional, saturated character to the molecule. This can lead to improved physicochemical properties such as increased aqueous solubility and metabolic stability, and reduced non-specific binding. acs.org For example, the replacement of a phenyl ring with a bicyclo[2.2.2]octane group in certain drug candidates has been shown to be a successful strategy. nih.gov Furthermore, heteroatom-containing bioisosteres, such as 2-oxabicyclo[2.2.2]octane, have also been developed and validated as effective replacements for the phenyl ring, offering further opportunities to fine-tune molecular properties. nih.govresearchgate.net
Detection of Structure-Activity Relationships in Biological Assays
Structure-activity relationship studies on various derivatives of 4-aminobicyclo[2.2.2]octane have provided valuable insights into the structural requirements for biological activity. Although specific assay data for this compound is not extensively detailed in the public domain, studies on related analogs with antiprotozoal activity offer a glimpse into the SAR of this class of compounds.
In a series of 4-amino-6,7-diphenylbicyclo[2.2.2]octane derivatives tested for their activity against Plasmodium falciparum (the causative agent of malaria) and Trypanosoma brucei rhodesiense (the causative agent of African sleeping sickness), several key SAR observations were made. nih.govresearchgate.netresearchgate.net It was found that the nature of the substituents at various positions on the bicyclo[2.2.2]octane ring significantly influenced the potency and selectivity of the compounds. researchgate.net
For instance, the conversion of a ketone at the 2-position to an alcohol or various ester derivatives led to notable changes in activity. researchgate.net The tables below summarize the in vitro antiprotozoal activities of some representative 4-aminobicyclo[2.2.2]octane derivatives.
| Compound | R (Substituent at C4) | X (Substituent at C2) | IC₅₀ (µM) |
|---|---|---|---|
| 1 | Pyrrolidino | =O | 1.8 |
| 2 | Piperidino | =O | 2.5 |
| 3 | Pyrrolidino | -OH (exo) | 0.9 |
| 4 | Piperidino | -OH (exo) | 1.1 |
| Compound | R (Substituent at C4) | X (Substituent at C2) | IC₅₀ (µM) |
|---|---|---|---|
| 1 | Pyrrolidino | =O | 3.2 |
| 2 | Piperidino | =O | 4.1 |
| 3 | Pyrrolidino | -OH (exo) | 1.5 |
| 4 | Piperidino | -OH (exo) | 2.0 |
These data indicate that for this particular series of 4-aminobicyclo[2.2.2]octanes, the presence of an exo-hydroxyl group at the 2-position generally leads to improved activity against both P. falciparum and T. b. rhodesiense compared to the corresponding ketone. Furthermore, the nature of the dialkylamino group at the 4-position also modulates the potency, with the pyrrolidino-substituted compounds showing slightly better activity than the piperidino-substituted ones in these examples. These findings underscore the importance of systematic structural modifications in elucidating the SAR for this class of compounds.
Applications in Chemical Biology and Medicinal Chemistry Mechanistic Focus
Development of Constrained Peptide Mimetics and Foldamers
The bicyclo[2.2.2]octane core is instrumental in the design of peptide mimetics and foldamers, which are oligomers that adopt well-defined secondary structures. These structures can mimic the conformations of biologically active peptides, such as helices and turns, while offering improved stability against enzymatic degradation.
Constrained cyclic β-amino acids, including those with a bicyclo[2.2.2]octane structure, are of significant interest for their ability to induce and stabilize specific secondary structures in peptides and oligomers. nih.govacs.org The rigid bicyclic framework reduces the conformational flexibility of the peptide backbone, promoting the formation of ordered structures like helices. For instance, the related compound (S)-1-aminobicyclo[2.2.2]octane-2-carboxylic acid ((S)-ABOC), a β-amino acid, has demonstrated a high propensity to induce reverse turns in short peptides and to stabilize helical structures in oligoureas and α,β-hybrid peptides. nih.gov Short oligomers containing ABOC have been shown to adopt an 11/9 helix, while longer oligomers favor an 18/16 helix in solution. nih.gov This ability to pre-organize the peptide chain into a specific conformation is crucial for mimicking the structure of biologically active peptides and enhancing their binding affinity to target proteins. The introduction of such constrained residues can lead to the formation of various helical structures, including 11/9-, 18/16-, 12/14/14-, and 12/10-helices in peptide/peptidomimetic designs. acs.org
Utility as Scaffolds for Enzyme Inhibitors and Receptor Ligands
The rigid bicyclo[2.2.2]octane scaffold is an excellent starting point for the design of potent and selective enzyme inhibitors and receptor ligands. semanticscholar.org The fixed orientation of substituents on the bicyclic core allows for the optimization of interactions with the binding sites of target proteins.
A significant application of the bicyclo[2.2.2]octane scaffold is in the development of inhibitors of the murine double minute 2 (MDM2)-p53 protein-protein interaction, which is a key target in cancer therapy. nih.govacs.org Researchers have designed and synthesized potent MDM2 inhibitors by incorporating a bicyclo[2.2.2]octane-1-carboxylic acid moiety as a nonclassical bioisostere for a benzoic acid group. nih.govacs.org This modification was part of an effort to improve the oral pharmacokinetic properties of the inhibitors while maintaining high binding affinity to MDM2. nih.gov One such compound, which features the bicyclo[2.2.2]octane-1-carboxylic acid group, demonstrated a high binding affinity to MDM2 with an IC50 of 3.7 nM and was as potent as the parent compound in inhibiting cell growth in the SJSA-1 cell line. nih.gov This work led to the discovery of AA-115/APG-115, a potent and orally active MDM2 inhibitor that has entered clinical trials for cancer treatment. nih.govresearchgate.net
Table 1: Activity of Bicyclo[2.2.2]octane-based MDM2 Inhibitors
| Compound | MDM2 Binding IC50 (nM) | MDM2 Binding Ki (nM) | SJSA-1 Cell Growth Inhibition (IC50) |
|---|---|---|---|
| Compound with bicyclo[2.2.2]octane-1-carboxylic acid (56) | 3.7 | <1 | As potent as control |
| Compound with bicyclo[1.1.1]pentane-1-carboxylic acid (55) | 6.4 | <1 | 5 times less potent than control |
Bicyclic amino acids, such as 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH), serve as valuable tools for studying amino acid transporters due to their rigid structures. mdpi.comu-szeged.hu BCH is a well-known inhibitor of L-type amino acid transporters (LATs) and can block the transport of nonpolar amino acids across cell membranes. mdpi.comnih.gov This inhibitory action can lead to the suppression of cell growth and apoptosis in cancer cells. mdpi.comresearchgate.net Given the structural similarity, 4-aminobicyclo[2.2.2]octane-1-carboxamide and its derivatives can be explored as potential modulators of amino acid transporters. The bicyclo[2.2.2]octane core can mimic the side chains of natural amino acids, while the amino and carboxamide groups can engage in interactions within the transporter binding site. The study of such analogs can provide insights into the structure-activity relationships of amino acid transporters and aid in the design of novel therapeutic agents that target these transport systems.
Exploration of Antimicrobial and Antiprotozoal Activities
Derivatives of 4-aminobicyclo[2.2.2]octane have been investigated for their potential as antimicrobial and antiprotozoal agents. nih.govresearchgate.netnih.gov The bicyclic scaffold has been shown to be a promising template for the development of new drugs against tropical diseases like malaria and trypanosomiasis.
A series of 2-substituted 4-dialkylaminobicyclo[2.2.2]octane derivatives have been synthesized and evaluated for their activity against Plasmodium falciparum (the causative agent of malaria) and Trypanosoma brucei rhodesiense (the causative agent of African trypanosomiasis). nih.gov Several of these compounds exhibited significant antiprotozoal activity. For instance, 4-amino-6,7-diphenylbicyclo[2.2.2]octan-2-one thiosemicarbazones displayed notable antimalarial potency with IC50 values in the range of 0.84–0.99 μM against a chloroquine-resistant strain of P. falciparum. nih.gov Furthermore, a bicyclo[2.2.2]octan-2-yl 4-tert-butylbenzenesulfonate derivative showed the highest antitrypanosomal activity among the tested 4-amino-6,7-diarylbicyclo[2.2.2]octane derivatives, with an IC50 of 0.68 μM. nih.gov
Subsequent studies on 4-aminobicyclo[2.2.2]octan-2-yl 4-aminobutanoates also revealed promising antiprotozoal activities. elsevierpure.com The biological activity was found to be influenced by the nature of the amino substituents and the length of the acid moiety, with butanoates showing higher antiplasmodial potency than their shorter-chain analogs. elsevierpure.com
Table 2: Antiprotozoal Activity of 4-Aminobicyclo[2.2.2]octane Derivatives
| Compound Class | Target Organism | Activity (IC50) |
|---|---|---|
| 4-amino-6,7-diphenylbicyclo[2.2.2]octan-2-one thiosemicarbazones | Plasmodium falciparum (K1 strain) | 0.84–0.99 μM |
| bicyclo[2.2.2]octan-2-yl 4-tert-butylbenzenesulfonate | Trypanosoma brucei rhodesiense (STIB 900) | 0.68 μM |
Activity against Trypanosoma brucei rhodesiense
Derivatives of the 4-aminobicyclo[2.2.2]octane scaffold have been synthesized and evaluated for their in vitro activity against Trypanosoma brucei rhodesiense, the causative agent of East African human trypanosomiasis (sleeping sickness). While specific data on this compound is not detailed in the provided research, studies on analogous compounds, such as esters and thiosemicarbazones, have shown promising results. For instance, certain 4-amino-6,7-diphenylbicyclo[2.2.2]octan-2-one thiosemicarbazones have demonstrated significant antitrypanosomal activity. Furthermore, a bicyclo[2.2.2]octan-2-yl 4-tert-butylbenzenesulfonate derivative exhibited the highest antitrypanosomal activity among a series of tested 4-amino-6,7-diarylbicyclo[2.2.2]octane compounds, with an IC50 value of 0.68 μM. These findings underscore the potential of the 4-aminobicyclo[2.2.2]octane framework in the design of novel trypanocidal agents.
Activity against Plasmodium falciparum
The antimalarial potential of 4-aminobicyclo[2.2.2]octane derivatives has also been a subject of investigation, with studies focusing on their efficacy against chloroquine-resistant strains of Plasmodium falciparum. As with antitrypanosomal studies, specific activity data for this compound is not explicitly available in the reviewed literature. However, related compounds have shown noteworthy antiplasmodial effects. Notably, 4-amino-6,7-diphenylbicyclo[2.2.2]octan-2-one thiosemicarbazones displayed attractive antimalarial potency, with IC50 values ranging from 0.84 to 0.99 μM. The research indicates that the bicyclo[2.2.2]octane core is a viable starting point for the development of new compounds to combat multidrug-resistant malaria.
Influences of Amino and Other Substituents on Antiprotozoal Efficacy
Structure-activity relationship (SAR) studies on 4-aminobicyclo[2.2.2]octane derivatives have provided insights into the chemical features that govern their antiprotozoal efficacy. The nature of the substituent at the 4-position (the amino group) and modifications at other positions on the bicyclic ring system have been shown to be critical for activity. For example, the conversion of the keto group in 4-aminobicyclo[2.2.2]octanones to oximes or esters can modulate the biological activity. While the direct influence of the carboxamide group at the 1-position has not been specifically elucidated in the available research, the general trend suggests that both the nature of the amino substituent and the functional groups elsewhere on the scaffold play a crucial role in determining the potency and selectivity against different protozoan parasites.
Investigation of Neuroprotective Potential and Underlying Mechanisms
The rigid, cage-like structure of bicyclo[2.2.2]octane derivatives bears a resemblance to other polycyclic compounds, such as memantine and amantadine, which are known to exhibit neuroprotective effects. This structural similarity has prompted preliminary investigations into the neuroprotective potential of the 4-aminobicyclo[2.2.2]octane class.
While direct experimental evidence for the neuroprotective activity and the underlying mechanisms of this compound is currently lacking in the scientific literature, the proposed mechanisms for structurally related compounds often involve the modulation of neurotransmitter systems. For instance, the neuroprotective effects of similar caged amines have been linked to the antagonism of N-methyl-D-aspartate (NMDA) receptors and the blockade of voltage-gated calcium channels. Furthermore, some 2-amino-bicyclo[2.2.2]octane-2-carboxylic acid derivatives have been found to selectively affect the levels of neutral amino acids in the cerebral cortex, suggesting a potential interaction with amino acid transporters in the central nervous system.
It is important to note that these are general observations for the broader class of bicyclo[2.2.2]octane compounds, and dedicated studies are required to determine if this compound possesses similar neuroprotective properties and to elucidate its specific mechanisms of action.
Computational and Theoretical Investigations
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for understanding how a ligand, such as a derivative of 4-Aminobicyclo[2.2.2]octane-1-carboxamide, might interact with a biological target.
Detailed docking studies have been performed on derivatives of the parent acid, 4-aminobicyclo[2.2.2]octane-1-carboxylic acid, to explore their potential as therapeutic agents. For instance, a potent and orally active Murine Double Minute 2 (MDM2) inhibitor, which incorporates the bicyclo[2.2.2]octane-1-carboxylic acid scaffold, was investigated for its interaction with the MDM2 protein. nih.gov The MDM2 protein is a key negative regulator of the p53 tumor suppressor, making it a prime target for cancer therapy.
In these studies, the GOLD (Genetic Optimisation for Ligand Docking) program was utilized to perform the docking simulations. nih.gov The modeling of related compounds showed that the carbonyl of the amide group is capable of forming a crucial hydrogen bond with the His96 residue of the MDM2 protein. acs.org Furthermore, modifications to the core structure, such as the introduction of a terminal carboxylic acid on the bicyclo[2.2.2]octane moiety, were found to result in a series of compounds with high binding affinities to MDM2, with some derivatives achieving a dissociation constant (Ki) of less than 1 nM. nih.govacs.org These computational predictions were instrumental in guiding the synthesis and optimization of these MDM2 inhibitors. nih.gov
Table 1: Docking Simulation Parameters for MDM2 Inhibitor Study
| Parameter | Value/Setting |
|---|---|
| Docking Program | GOLD (version 5.2) |
| Target Protein Structure | MDM2 in complex with ligand (PDB code: 5TRF) |
| Genetic Algorithm (GA) Runs | Max. 200,000 operations |
| Population Size | 5 islands of 100 individuals |
| Operator Weights | Crossover: 95, Mutation: 95, Migration: 10 |
| Fitness Function | Chemscore |
Data sourced from a study on a derivative containing the 4-aminobicyclo[2.2.2]octane-1-carboxylic acid scaffold. nih.govacs.org
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are employed to investigate the electronic properties of molecules, providing a fundamental understanding of their structure, stability, and reactivity. For the bicyclo[2.2.2]octane scaffold, Density Functional Theory (DFT) has been a valuable tool.
Studies on 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids, the parent acid of the target compound, have utilized DFT calculations at the B3LYP/6-311+G(d,p) level to evaluate the inductive effects of various substituents, including the amino group. nih.gov These calculations involve determining the energies of the acids and their corresponding anions to understand how substituents influence acidity and electron distribution. The results show that the substituent effect in the anion is significantly greater (approximately eight times) than in the neutral acid molecule. nih.gov This highlights the importance of the amino group in modulating the electronic character of the entire molecule.
The dipole moment of a molecule is a measure of the separation of positive and negative charges, providing insight into its polarity and intermolecular interactions. Experimental and theoretical studies have been conducted on the parent compound, 4-aminobicyclo[2.2.2]octane-1-carboxylic acid, which exists as a zwitterion. acs.org The large dipole moment of this and related amino acids is a direct consequence of the significant charge separation between the ammonium (B1175870) (-NH₃⁺) and carboxylate (-COO⁻) groups. acs.org
An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
For this compound, the ESP map would be characterized by:
Negative Potential (Red/Yellow): Regions of high electron density, primarily located around the oxygen atom of the carbonyl group and the lone pair of the nitrogen atom in the carboxamide. These are sites susceptible to electrophilic attack.
Positive Potential (Blue): Regions of low electron density, expected around the hydrogen atoms of the amino group and the amide N-H. These sites are susceptible to nucleophilic attack.
Neutral Potential (Green): The hydrocarbon bicyclo[2.2.2]octane cage would exhibit a relatively neutral electrostatic potential, reflecting its non-polar character.
ESP maps are crucial in understanding non-covalent interactions, such as hydrogen bonding, which are vital for ligand-receptor binding. researchgate.net
Conformational Analysis using Computational Methods
The bicyclo[2.2.2]octane core is a conformationally rigid scaffold. nih.gov Unlike flexible aliphatic chains or rings, this cage-like structure has significantly restricted bond rotations. This inherent rigidity drastically reduces the molecule's conformational freedom. nih.gov
Computational methods, such as combined Monte Carlo-Molecular Mechanics (MM) approaches, are used to perform conformational searches to identify low-energy structures. acs.org For any derivative of the bicyclo[2.2.2]octane system, the primary conformational flexibility arises from the rotation of the substituent groups attached to the cage, in this case, the amino and carboxamide groups. The rigid nature of the core structure is a key feature, as it pre-organizes the substituents into well-defined spatial orientations. This property is highly desirable in drug design, as it can lead to higher binding affinity and selectivity for a target receptor by reducing the entropic penalty of binding. nih.gov
Theoretical Insights into Reaction Mechanisms and Stereoselectivity
Theoretical studies can provide deep insights into the mechanisms of chemical reactions, including the formation of the bicyclo[2.2.2]octane skeleton. The synthesis of related 4-aminobicyclo[2.2.2]octan-2-ones has been investigated, with a proposed mechanism involving a key Diels-Alder reaction. nih.gov
The proposed pathway begins with the reaction of benzylidene acetone (B3395972) with a dialkylammonium thiocyanate (B1210189) to form an enammonium salt. nih.gov This intermediate then acts as the diene in a Diels-Alder reaction with another molecule of benzylidene acetone (the dienophile). The resulting cyclohexenylammonium salt undergoes an intramolecular cyclization to form the final bicyclic product. nih.gov Computational investigations into such reaction pathways can elucidate the transition state structures and activation energies, explaining the observed product distributions and stereoselectivity. For example, in related systems, an open transition state has been deemed operative in explaining the high enantioselectivity of reactions forming bicyclo[2.2.2]octane structures. rsc.org
Emerging Applications and Methodological Advancements
Role in Asymmetric Synthesis and Organocatalysis
The bicyclo[2.2.2]octane core is a key structural element in a number of natural products and has been utilized as a template in asymmetric synthesis. researchgate.netacs.org The constrained conformational flexibility of this bicyclic system can lead to highly ordered transition states in chemical reactions, which is a desirable feature for achieving high levels of stereoselectivity. While direct catalytic applications of 4-Aminobicyclo[2.2.2]octane-1-carboxamide are not extensively documented, the closely related compound, 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC), and its derivatives have shown significant promise as organocatalysts. researchgate.netacs.org
These constrained cyclic β-amino acids have been successfully employed in asymmetric synthesis. researchgate.netacs.org For instance, peptides containing ABOC have been used to catalyze aldol (B89426) reactions, yielding products with high enantioselectivity. researchgate.net Furthermore, chiral diamines derived from ABOC have been used as ligands in copper-catalyzed asymmetric Henry reactions. researchgate.net The rigid bicyclo[2.2.2]octane scaffold is credited with providing the necessary steric hindrance and spatial orientation of the catalytic groups to effectively control the stereochemical outcome of the reaction. Given the structural similarities, it is plausible that this compound and its derivatives could also serve as effective chiral ligands or organocatalysts in a variety of asymmetric transformations. The presence of the primary amine and the carboxamide group offers opportunities for the development of new bifunctional catalysts.
Potential in Material Science and Polymer Development
The rigid and well-defined geometry of the bicyclo[2.2.2]octane skeleton makes it an attractive component for the construction of novel materials and polymers. The incorporation of such rigid units into polymer backbones can lead to materials with enhanced thermal stability, improved mechanical properties, and lower solubility. core.ac.uknasa.gov Bicyclic compounds, in general, have been explored as monomers for the synthesis of high-performance polymers such as polyesters and polyamides. nih.govresearchgate.net
Specifically, derivatives of bicyclo[2.2.2]octane have been utilized as building blocks for advanced polymers. For example, diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate has been employed in the synthesis of high-performance polymers and as a linker in the formation of metal-organic frameworks (MOFs). The linear and non-aromatic nature of the bicyclo[2.2.2]octane dicarboxylate linker is a key feature in the design of these porous materials.
This compound, with its amino and carboxamide functionalities, is a prime candidate for use as a monomer in the synthesis of polyamides and other condensation polymers. The diamine or diacid derivatives of the bicyclo[2.2.2]octane core could be polymerized with appropriate comonomers to produce polymers with a rigid and repeating bicyclic unit in the main chain. Such polymers are expected to exhibit interesting properties for applications in advanced materials.
Table 1: Potential Applications of this compound in Material Science
| Application Area | Potential Role of this compound | Expected Properties of the Resulting Material |
| High-Performance Polymers | Monomer for polyamide synthesis | Enhanced thermal stability, high mechanical strength, low solubility |
| Metal-Organic Frameworks (MOFs) | Organic linker | Defined pore size and geometry, potential for gas storage and catalysis |
| Polymer Additives | Modifying agent | Improved rigidity and thermal properties of existing polymers |
Synthesis of Specifically Labeled Analogs for Mechanistic Investigations
The use of isotopically labeled compounds is a powerful tool for elucidating reaction mechanisms and understanding biosynthetic pathways. For instance, feeding studies with isotopically labeled precursors have been instrumental in unraveling the biosynthesis of fungal indole (B1671886) alkaloids that contain a bicyclo[2.2.2]diazaoctane ring system. nih.gov
In the context of the applications of this compound, the synthesis of its specifically labeled analogs would be highly valuable. For example, if this compound or its derivatives are used as catalysts, deuterium-labeled analogs could be used in kinetic isotope effect studies to probe the rate-determining step of the catalytic cycle. Similarly, the incorporation of ¹³C or ¹⁵N labels could facilitate the use of NMR spectroscopy to study the structure and dynamics of catalytic intermediates or the conformation of polymers containing the bicyclo[2.2.2]octane unit.
While the synthesis of a specifically deuterated adenosine (B11128) A1 antagonist incorporating a bicyclo[2.2.2]octane ring has been reported, there is a lack of information in the scientific literature specifically detailing the synthesis of labeled analogs of this compound for mechanistic investigations. acs.org The development of synthetic routes to such labeled compounds would undoubtedly provide deeper insights into the mechanisms underlying their catalytic activity and the structure-property relationships of materials derived from them.
Future Research Perspectives and Challenges
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
Key areas of focus include:
One-Pot Reactions: Expanding on existing one-pot procedures, such as the reaction between benzylidene acetone (B3395972) and dialkylammonium thiocyanates to form 4-aminobicyclo[2.2.2]octanones, can significantly streamline synthesis by reducing the number of intermediate purification steps. nih.gov
Catalysis: The use of novel catalysts presents a major opportunity. For instance, employing organocatalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) has been shown to facilitate the construction of bicyclic systems under mild, environmentally friendly conditions. ccspublishing.org.cn Future work could explore other catalysts to improve enantioselectivity, a critical factor for pharmacological activity.
Novel Cycloaddition Strategies: Investigating new cycloaddition reactions or modifying existing ones, such as the Diels-Alder reaction, could provide more direct access to the bicyclo[2.2.2]octane core with desired substitutions. mdpi.com
Flow Chemistry: The adoption of continuous flow chemistry could offer advantages in terms of safety, scalability, and reaction optimization, enabling the more efficient production of key intermediates and final compounds.
| Synthetic Strategy | Key Features | Potential Improvements |
| Multi-component Reactions | One-pot synthesis, operational simplicity, reduced reaction time. ccspublishing.org.cn | Broader substrate scope, enhanced stereocontrol. |
| Catalytic Cyclizations | Use of green catalysts (e.g., DABCO), mild reaction conditions. ccspublishing.org.cn | Development of asymmetric catalysts for enantioselective synthesis. |
| Tandem Reactions | Orchestrated multi-step sequences without chromatographic purification. psu.edu | Increased overall yields and applicability to diverse functional groups. |
| Ring-Closing Metathesis (RCM) | A key step in forming novel spiro-cyclohexene bicyclo[2.2.2]octane derivatives. researchgate.netlu.se | Discovery of more robust and selective metathesis catalysts. |
Achieving high stereoselectivity remains a significant hurdle. The development of asymmetric syntheses to access specific enantiomers of 4-Aminobicyclo[2.2.2]octane-1-carboxamide and its analogs is crucial, as different stereoisomers can exhibit vastly different biological activities and toxicities.
Expansion of Applications in Chemical Biology beyond Current Scope
The rigid nature of the bicyclo[2.2.2]octane scaffold makes it an ideal platform for applications beyond traditional medicinal chemistry. Its use in chemical biology as a tool to probe and manipulate biological systems is an emerging area with considerable potential.
Future applications could include:
Foldamers and Peptidomimetics: Constrained cyclic β-amino acids, such as derivatives of 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC), have been successfully incorporated into oligomers to create stable, helical structures known as foldamers. nih.gov These structures can mimic natural peptides and interfere with protein-protein interactions, a target class that is notoriously difficult to drug. nih.gov this compound could serve as a novel building block for designing new foldamer architectures.
Chemical Probes: The scaffold can be functionalized with reporter groups (e.g., fluorescent dyes, biotin) to create chemical probes for studying biological targets through techniques like fluorescence microscopy and affinity purification.
Asymmetric Catalysis: Chiral diamine derivatives based on the bicyclo[2.2.2]octane framework have been investigated as ligands in asymmetric catalysis. nih.gov Further exploration could lead to the development of novel and efficient organocatalysts for a variety of chemical transformations.
Integration of Advanced Computational Methods for Predictive Design
The integration of computational chemistry and molecular modeling is set to revolutionize the design of new therapeutic agents based on the 4-aminobicyclo[2.2.2]octane scaffold. These methods can provide deep insights into molecular interactions, guiding the synthesis of more potent and selective compounds while reducing the reliance on costly and time-consuming trial-and-error screening.
Key computational approaches include:
Molecular Docking and Dynamics: As demonstrated in the design of influenza polymerase PB2 inhibitors, molecular docking can predict the binding orientation of bicyclo[2.2.2]octane derivatives within a target's active site. nih.govmdpi.com Subsequent molecular dynamics (MD) simulations can then assess the stability of these binding poses and calculate binding free energies, helping to prioritize the most promising candidates for synthesis. mdpi.com
Structure-Activity Relationship (SAR) Studies: Computational models can help elucidate the complex relationships between the structure of a compound and its biological activity. nih.govnih.gov By analyzing how modifications to the this compound structure affect its interaction with a target, researchers can make more informed decisions in the design of next-generation analogs.
De Novo Design: Advanced algorithms can design novel molecules from scratch that are optimized to fit a specific biological target. Using the bicyclo[2.2.2]octane core as a starting fragment, these programs could generate innovative ideas for new therapeutic agents.
Exploration of New Biological Targets and Therapeutic Areas
Derivatives of 4-aminobicyclo[2.2.2]octane have already demonstrated activity against a range of biological targets, leading to potential treatments for infectious diseases and cancer. nih.govacs.orgnih.gov However, the chemical space accessible from this scaffold is vast and largely unexplored. A significant future challenge lies in identifying new biological targets and expanding the therapeutic applications of these compounds.
| Therapeutic Area | Biological Target/Mechanism | Example Scaffold/Derivative |
| Oncology | MDM2 Inhibition | Spirooxindoles with a bicyclo[2.2.2]octane-1-carboxylic acid moiety. acs.orgnih.gov |
| Infectious Diseases (Malaria) | Plasmodium falciparum | 4-Amino-6,7-diphenylbicyclo[2.2.2]octan-2-one thiosemicarbazones. nih.govresearchgate.net |
| Infectious Diseases (Trypanosomiasis) | Trypanosoma brucei rhodesiense | 4-Aminobicyclo[2.2.2]octan-2-yl sulfonates. nih.gov |
| Infectious Diseases (Influenza) | Influenza Polymerase PB2 | Bicyclo[2.2.2]octane-2-carboxylic acid derivatives. nih.govmdpi.com |
Future research should aim to screen libraries of this compound analogs against a wider array of biological targets, including:
G-Protein Coupled Receptors (GPCRs): The rigid scaffold is well-suited for designing ligands that can stabilize specific receptor conformations, leading to highly selective agonists or antagonists.
Ion Channels: The precise positioning of functional groups on the bicyclic frame could enable the design of potent and selective ion channel blockers or modulators.
Enzymes: Beyond known targets, systematic screening against various enzyme families, such as kinases, proteases, or phosphatases, could uncover entirely new therapeutic opportunities.
The concept of the bicyclo[2.2.2]octane core as a bioisostere for aromatic rings also warrants further investigation. acs.org Replacing phenyl groups in existing drugs with this saturated, three-dimensional scaffold can improve physicochemical properties like solubility while maintaining or enhancing biological activity, opening a path to patentable new chemical entities with improved drug-like properties.
Q & A
Q. What are the common synthetic routes for 4-Aminobicyclo[2.2.2]octane-1-carboxamide and its derivatives?
Synthesis typically involves multi-step routes, including cyclization, functional group protection, and amidation. For example:
- Cyclization strategies : Bridged bicyclic structures are formed via Diels-Alder reactions or catalytic hydrogenation of pre-organized precursors .
- Amide formation : Carboxylic acid intermediates (e.g., 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid) are coupled with amines using activating agents like EDC/HOBt .
- Derivatization : Esters or oximes are synthesized via nucleophilic substitution or condensation reactions, as demonstrated in antitrypanosomal agent studies .
Q. How is the structural rigidity of this compound experimentally validated?
Key methods include:
- Dipole moment analysis : Measured in aqueous solutions to assess charge distribution and zwitterionic behavior. For 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid, dipole moments were calculated using dielectric constants and Kirkwood/Buckingham models (Table I in ).
- X-ray crystallography : Resolves bond angles and confirms the bicyclic scaffold’s planarity .
- NMR spectroscopy : H and C NMR reveal restricted rotation due to the bridged structure .
Q. What in vitro assays are used to evaluate the biological activity of this compound?
- Antimalarial screening : Plasmodium falciparum cultures are treated with derivatives, and IC values are determined via lactate dehydrogenase assays .
- Enzyme inhibition : Myeloperoxidase or esterase inhibition assays monitor activity changes spectrophotometrically .
- Cytotoxicity profiling : MTT assays on mammalian cell lines (e.g., HEK293) assess selectivity .
Advanced Research Questions
Q. How can computational models resolve discrepancies in experimental dipole moment data?
Discrepancies arise from solvent effects or conformational flexibility. Methodological approaches include:
- Molecular dynamics (MD) simulations : Compare calculated vs. experimental dipole moments in explicit solvent models (e.g., TIP3P water) .
- Correction factors : Apply Buckingham/Kirkwood empirical corrections to account for zwitterion-water interactions (e.g., 0.25 Å adjustment for ammonium group charge placement ).
- Quantum mechanical calculations : DFT (B3LYP/6-31G*) optimizes geometry and charge distribution .
Q. How are QSAR models developed to predict the antimalarial activity of derivatives?
A validated workflow includes:
Descriptor selection : Molecular topology indices (e.g., Randić connectivity, Wiener index) .
Model training : Linear discriminant analysis (LDA) classifies active/inactive compounds (82.35% accuracy in a 35-compound set ).
Validation : Leave-one-out cross-validation and randomization tests ensure robustness .
| QSAR Model Performance () |
|---|
| Classification Accuracy: 82.35% |
| Sensitivity: 85% (active compounds) |
| Specificity: 100% (inactive compounds) |
Q. What strategies stabilize helical foldamers using this scaffold?
The bicyclic structure enforces rigidity, enabling:
- Oligomer design : ABOC (1-Aminobicyclo[2.2.2]octane-2-carboxylic acid) residues stabilize 11/9- or 18/16-helices in peptide foldamers via intramolecular H-bonding .
- Hybrid systems : Incorporation into oligoureas maintains helicity under physiological conditions .
- Catalytic tripeptides : ABOC-based catalysts achieve >90% enantioselectivity in aldol reactions .
Q. How do structural modifications (e.g., fluorination) alter bioactivity?
- Fluorine introduction : Difluoromethyl derivatives (e.g., 4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride) enhance metabolic stability and blood-brain barrier penetration via increased lipophilicity (LogP +0.5) .
- Amide vs. ester derivatives : Esters show higher antitrypanosomal activity (IC <10 μM) compared to carboxamides due to improved membrane permeability .
Contradiction Analysis Example
Conflicting reports on antimalarial activity of esters vs. oximes :
- Hypothesis : Oximes may hydrolyze in vivo, reducing efficacy.
- Resolution : Compare stability in simulated gastric fluid (pH 2.0) and measure intact compound levels via LC-MS .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
